

# what is the pharmacokinetic profile of ILX651

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## Compound Focus: Tasidotin Hydrochloride

CAS No.: 623174-20-9

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## Pharmacokinetic Parameters and Data

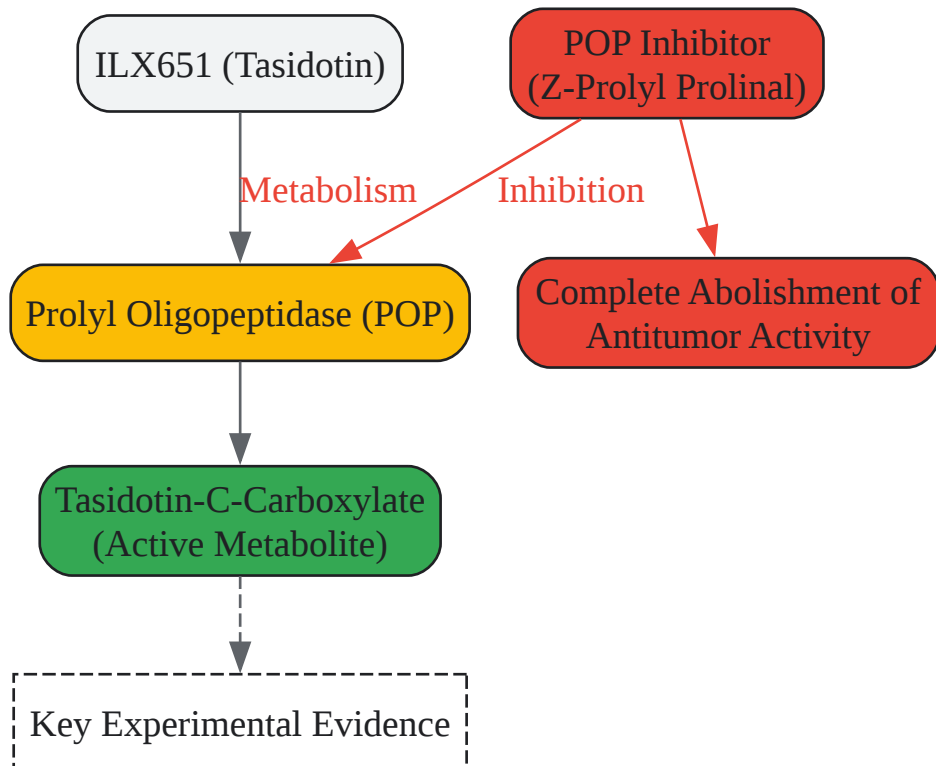
The table below summarizes the key pharmacokinetic parameters of tasidotin (ILX651) and its active metabolite, tasidotin-C-carboxylate, observed in human clinical trials and mouse xenograft models.

Parameter	Tasidotin (ILX651) in Humans [1] [2]	Tasidotin-C-carboxylate in Humans [1]	Tasidotin-C-carboxylate in Mouse Xenografts [3]
Effective Half-life ( $t_{1/2}$ )	≤ 55 minutes (biphasic) [2]	Information not specified in sources	Several hours (when formed from tasidotin administration) [3]
Alternative Dosing Half-life	2.5 - 4.5 hours (terminal, weekly x3 schedule) [1]	-	-
Metabolite Formation	~5% of dose converted to carboxylate [3]	-	-
Urinary Excretion	~11% of unchanged drug [2]	-	-

Parameter	Tasidotin (ILX651) in Humans [1] [2]	Tasidotin-C-carboxylate in Humans [1]	Tasidotin-C-carboxylate in Mouse Xenografts [3]
Tumor Penetration	-	17-49% contribution to total exposure in tumors [3]	High; tumor concentrations much higher than plasma [3]
Direct Administration	-	-	Half-life on the order of minutes [3]

## Metabolic Pathway and Prodrug Activation

A critical finding from preclinical models is that ILX651 acts primarily as a **prodrug**. Its antitumor activity is largely mediated by its metabolite, tasidotin-C-carboxylate. The following diagram illustrates the metabolic activation pathway and key experimental evidence.



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*ILX651 metabolic activation pathway and key experimental evidence supporting the prodrug mechanism.*

- **Metabolic Activation:** ILX651 is metabolized to its active form, tasidotin-C-carboxylate, by the enzyme **prolyl oligopeptidase (POP)** [3].
- **Evidence for Prodrug Mechanism:** Pretreatment with a POP inhibitor (Z-prolyl proline) reduced the formation of the carboxylate metabolite by nearly **80%** and **completely abolished the antitumor activity** of ILX651 in mouse models, demonstrating the metabolite's essential role [3].
- **Tumor-specific Exposure:** The active metabolite achieves higher concentrations in tumor tissue than in plasma, and its elimination is rate-limited by efflux from cells into the bloodstream [3].

## Detailed Experimental Protocols

The pharmacokinetic data were derived using standardized clinical and preclinical experimental designs.

### Clinical Trial Design (Phase I)

- **Objective:** Determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), and pharmacokinetics of ILX651 in patients with advanced solid tumors [1] [2].
- **Dosing Schedule 1:** Administered as a 30-minute intravenous infusion weekly for 3 weeks, every 28 days [1].
- **Dosing Schedule 2:** Administered as an intravenous infusion on Days 1, 3, and 5 of a 21-day cycle [2].
- **Pharmacokinetic Sampling:** Plasma and urine samples were collected during the first treatment course to characterize the pharmacokinetic behavior of tasidotin and its metabolites [1] [2].

### Preclinical PK/PD Study in Mice

- **Objective:** Characterize the pharmacokinetics of tasidotin and its carboxylate metabolite in mouse xenograft models and confirm the prodrug mechanism [3].
- **Animal Model:** Male nude mice implanted with either LOX (tasidotin-sensitive) or H460 (tasidotin-resistant) human tumor cells [3].
- **Dosing Groups:** Mice received single-dose administrations of:
  - Tasidotin at 20 or 120 mg/kg.
  - Pre-synthesized tasidotin-C-carboxylate at 150 mg/kg.
  - Tasidotin (53 mg/kg) with and without pre-administration of Z-prolyl proline (a POP inhibitor) [3].

- **Sample Analysis:** Concentrations of tasidotin and its metabolites were measured in plasma and tumor tissues to determine exposure and metabolic conversion [3].

## Conclusion for Drug Development Professionals

The pharmacokinetic profile of ILX651 reveals a prodrug with a favorable profile for further development:

- **Manageable Toxicity:** The primary dose-limiting toxicity was neutropenia, but non-hematologic toxicities were generally mild and manageable, offering a potential advantage over other antitubulin agents [1] [2].
- **Promising Activity:** Evidence of antitumor activity, including a minor response in non-small cell lung cancer and prolonged stable disease in hepatocellular carcinoma, was observed in early trials [1].
- **Recommended Phase II Dose:** Based on the weekly-for-3-weeks schedule, the recommended dose for phase II studies is **46.8 mg/m<sup>2</sup>** [1].

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## References

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